5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide
Description
5-Bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide is a synthetic small molecule characterized by a multi-heterocyclic scaffold. Its structure integrates a pyrimidine ring substituted with ethyl and methyl groups at positions 5 and 4, respectively, and a 6-oxo moiety. This pyrimidine is linked to a pyrazole ring bearing a furan-2-yl group at position 5. The carboxamide group at position 3 of the pyrazole connects to a 5-bromofuran-2-carboxamide moiety. Such structural complexity is typical of compounds designed for high specificity in biological interactions, particularly in targeting enzymes or receptors involved in diseases like cancer or inflammatory disorders .
The bromine atom at position 5 of the furan ring likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in target proteins. The ethyl and methyl groups on the pyrimidine may influence metabolic stability and solubility, while the furan and pyrazole rings contribute to π-π stacking interactions.
Properties
CAS No. |
1207005-73-9 |
|---|---|
Molecular Formula |
C19H16BrN5O4 |
Molecular Weight |
458.272 |
IUPAC Name |
5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16BrN5O4/c1-3-11-10(2)21-19(23-17(11)26)25-16(9-12(24-25)13-5-4-8-28-13)22-18(27)14-6-7-15(20)29-14/h4-9H,3H2,1-2H3,(H,22,27)(H,21,23,26) |
InChI Key |
VEIFEWRPYCVRRU-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)Br)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.27 g/mol. The structure features a bromine atom, a pyrimidine ring, a pyrazole moiety, and a furan ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that similar compounds exhibit selective inhibition against COX-II with minimal effects on COX-I, suggesting a favorable safety profile for anti-inflammatory applications .
- Nucleic Acid Interaction : The pyrimidine ring can potentially bind to nucleic acids, affecting transcription and replication processes. This interaction may lead to altered gene expression profiles in target cells.
- Protein Binding : The hydrophobic furan and pyrazole moieties may enhance binding affinity to various proteins, facilitating the modulation of protein functions associated with disease pathways .
Anti-inflammatory Activity
Research indicates that derivatives with similar scaffolds exhibit significant anti-inflammatory properties. For instance, compounds in the same class have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, demonstrating their potential as effective anti-inflammatory agents .
Table 1: Comparison of Anti-inflammatory Potency
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| PYZ3 | 0.011 | N/A |
Anticancer Potential
Some studies suggest that the compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. For example, pyrazole derivatives have been reported to inhibit Janus kinase (JAK) pathways, which are often dysregulated in cancers .
Case Studies
- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to the target molecule showed up to 64% inhibition of inflammation compared to standard treatments like celecoxib . This suggests potential for clinical applications in managing inflammatory diseases.
- Histopathological Analysis : Evaluations of tissue samples from treated animals indicated minimal degenerative changes across major organs, supporting the safety profile of these compounds during therapeutic use .
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by various structural modifications:
- Bromine Substitution : The presence of bromine has been associated with increased lipophilicity, enhancing membrane permeability and bioavailability.
- Furan and Pyrazole Moieties : These functional groups contribute to the overall binding affinity and selectivity towards specific biological targets.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its structural features that allow interaction with biological targets.
Anticancer Activity
Recent studies indicate that compounds similar to 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines. The presence of the furan and pyrazole moieties is believed to enhance the compound's ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its efficacy against certain bacterial strains suggests it could be developed into a new class of antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Agricultural Applications
The compound's unique properties may extend to agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Activity
Studies have demonstrated that derivatives of similar compounds can act as effective pesticides. The incorporation of the pyrimidine and pyrazole rings may enhance the compound's ability to target specific pests while minimizing harm to beneficial organisms.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity, enhancing membrane permeability |
| Furan Ring | Contributes to bioactivity through electron-donating properties |
| Pyrazole Moiety | Involved in receptor binding and inhibition mechanisms |
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their effects on human cancer cell lines. Results indicated that certain modifications led to improved potency and selectivity against cancer cells compared to standard chemotherapeutics.
Case Study: Agricultural Testing
Field trials conducted with formulations containing this compound demonstrated significant reductions in pest populations without adversely affecting non-target species, suggesting its potential as an environmentally friendly pesticide alternative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core heterocyclic frameworks but differ in substituents, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Pyrimidine-Pyrazole Core : The target compound’s pyrimidine-pyrazole system is distinct from oxadiazole () or benzofuran () analogs, suggesting divergent target selectivity. Pyrimidines are often associated with kinase or dihydrofolate reductase inhibition.
- Bromofuran vs.
- Substituent Effects : The ethyl and methyl groups on the pyrimidine (target compound) could improve metabolic stability over compounds with labile thiourea () or oxadiazole () moieties.
Research Findings on Analogous Compounds
While direct studies on the target compound are absent in the provided evidence, insights can be drawn from related molecules:
- Ferroptosis Induction: Pyrimidine and pyrazole derivatives are implicated in ferroptosis (iron-dependent cell death) induction in oral squamous cell carcinoma (OSCC). Compounds with similar heterocyclic systems show selective toxicity toward OSCC cells over normal cells, suggesting a therapeutic window .
- Kinase Inhibition: Brominated furan carboxamides, such as those in , demonstrate activity against kinases like BRAF or EGFR due to their electrophilic substituents.
- Metabolic Stability : Ethyl/methyl-substituted pyrimidines (as in the target compound) are reported to resist CYP450-mediated oxidation better than unsubstituted analogs, enhancing pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
